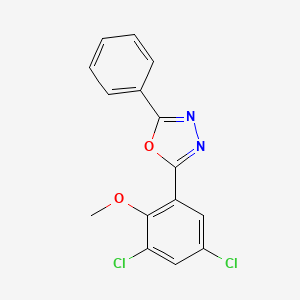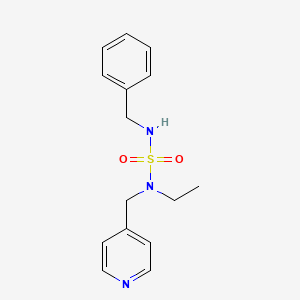![molecular formula C13H21NO2S B5396191 N-[1-(2,4-dimethylphenyl)-2-methylpropyl]methanesulfonamide](/img/structure/B5396191.png)
N-[1-(2,4-dimethylphenyl)-2-methylpropyl]methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(2,4-dimethylphenyl)-2-methylpropyl]methanesulfonamide is a synthetic compound that belongs to the class of sulfonylureas. It is commonly known as glibenclamide or glyburide and is widely used as an oral hypoglycemic agent to treat type 2 diabetes mellitus. This compound has been extensively studied for its biochemical and physiological effects, mechanism of action, and potential applications in scientific research.
作用机制
The mechanism of action of glibenclamide involves the inhibition of ATP-sensitive potassium (KATP) channels in pancreatic beta cells. This leads to depolarization of the cell membrane and subsequent calcium influx, which triggers insulin secretion. Glibenclamide also inhibits KATP channels in other tissues, such as smooth muscle cells and neurons, which may contribute to its therapeutic effects in other diseases.
Biochemical and Physiological Effects
Glibenclamide has been shown to lower blood glucose levels by stimulating insulin secretion from pancreatic beta cells. It also has extrapancreatic effects, such as improving insulin sensitivity and reducing hepatic glucose production. Glibenclamide has been found to have anti-inflammatory effects by inhibiting the NLRP3 inflammasome and reducing the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. In addition, glibenclamide has been found to protect against neuronal damage in various models of neurodegenerative diseases.
实验室实验的优点和局限性
Glibenclamide has several advantages for use in lab experiments. It is a well-established compound with a known mechanism of action and has been extensively studied for its biochemical and physiological effects. It is also readily available and relatively inexpensive. However, glibenclamide has some limitations for lab experiments. It has low solubility in water, which can complicate its use in certain assays. It also has potential off-target effects due to its inhibition of KATP channels in other tissues, which may need to be taken into account when interpreting results.
未来方向
There are several potential future directions for research on glibenclamide. One area of interest is its anti-inflammatory effects and potential therapeutic applications in inflammatory diseases. Another area of interest is its anti-cancer effects and potential use as an adjuvant therapy in cancer treatment. Additionally, glibenclamide's neuroprotective effects make it a promising candidate for the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanisms underlying these effects and to optimize glibenclamide's use in these applications.
合成方法
The synthesis of glibenclamide involves the reaction of 1-(2,4-dimethylphenyl)-2-methylpropylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain the final compound. This synthesis method has been optimized to produce high yields of pure glibenclamide.
科学研究应用
Glibenclamide has been widely used in scientific research for its potential therapeutic applications beyond diabetes treatment. Studies have shown that it has anti-inflammatory, anti-cancer, and neuroprotective effects. Glibenclamide has been found to inhibit the activity of the NLRP3 inflammasome, a key mediator of inflammation, and reduce the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. In addition, glibenclamide has been found to protect against neuronal damage in various models of neurodegenerative diseases.
属性
IUPAC Name |
N-[1-(2,4-dimethylphenyl)-2-methylpropyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2S/c1-9(2)13(14-17(5,15)16)12-7-6-10(3)8-11(12)4/h6-9,13-14H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNNLTHPZARBBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C(C)C)NS(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-chloro-2-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5396111.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5396129.png)

![N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]-N'-propylurea](/img/structure/B5396133.png)
![N-(2-methoxy-5-methylphenyl)-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B5396135.png)
![3-(2-fluorobenzyl)-1-thieno[2,3-d]pyrimidin-4-ylpiperidine-3-carboxylic acid](/img/structure/B5396143.png)
![5-(2-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-2-oxoethyl)-3-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5396152.png)
![1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5396157.png)
![3-hydroxy-1-(2-methylprop-2-en-1-yl)-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B5396171.png)

![1-(4-{5-[(allylamino)methyl]-2-furyl}phenyl)ethanol hydrochloride](/img/structure/B5396183.png)
![3-methyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5396200.png)
![2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5396208.png)
![2-(1,1-dioxidotetrahydro-3-thienyl)-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}acetamide](/img/structure/B5396211.png)